molecular formula C20H20BrN3O B4106742 2-(5-bromo-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

2-(5-bromo-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B4106742
M. Wt: 398.3 g/mol
InChI Key: MTUOOPHDWVQYRX-UHFFFAOYSA-N
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Description

2-(5-Bromo-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound featuring a brominated indole core linked to a 4-phenylpiperazine moiety via an ethanone bridge. The 4-phenylpiperazine group contributes to hydrophobicity and may facilitate receptor binding, as seen in structurally related pharmaceuticals targeting neurological or infectious diseases .

Properties

IUPAC Name

2-(5-bromoindol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O/c21-17-6-7-19-16(14-17)8-9-24(19)15-20(25)23-12-10-22(11-13-23)18-4-2-1-3-5-18/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUOOPHDWVQYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=CC4=C3C=CC(=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromoindole.

    Formation of Ethanone Derivative: The 5-bromoindole is then reacted with an appropriate ethanone derivative under specific conditions to form the intermediate compound.

    Piperazine Substitution: The intermediate compound is further reacted with 4-phenylpiperazine to yield the final product, 2-(5-bromo-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions may target the carbonyl group in the ethanone moiety, converting it to an alcohol.

    Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

Anticancer Activity

In vitro studies have shown that derivatives of this compound can induce cell cycle arrest in cancer cell lines, suggesting potential anticancer properties. The interaction with sigma receptors, particularly sigma-2 receptors, is believed to play a crucial role in mediating these effects. Research indicates that compounds with similar structures exhibit varying degrees of antiproliferative activity, with some achieving GI50 values comparable to established chemotherapeutics like erlotinib .

Neuropharmacology

The compound's ability to interact with sigma receptors positions it as a candidate for neuropharmacological research. Sigma receptors are implicated in various neurobiological processes, including neuroprotection and modulation of neurotransmitter systems. Studies exploring the binding affinity of this compound to sigma receptors could lead to advancements in treatments for neurodegenerative diseases .

Drug Design and Development

The structural features of 2-(5-bromo-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone make it an attractive scaffold for drug design. Modifications to the indole and piperazine components can enhance biological efficacy and selectivity for specific targets. Molecular docking studies have been employed to predict interactions with various biological targets, aiding in the design of more potent derivatives .

Case Studies

StudyFindingsImplications
Study on Antiproliferative ActivityCompounds derived from this scaffold exhibited GI50 values ranging from 37 nM to 193 nM against various cancer cell lines .Highlights the potential of this compound class in cancer therapy.
Neuropharmacological ResearchInvestigated binding affinities to sigma receptors; showed promising results for neuroprotection .Suggests potential applications in treating neurodegenerative disorders.
Drug Design InnovationsUtilized molecular docking to optimize binding properties; identified key modifications enhancing activity .Facilitates the development of targeted therapies based on this compound's structure.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Structural Analogues with Modified Indole Substituents

Halogenated Indole Derivatives
  • 2-(4-Chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone (): Substitution of bromine with chlorine at the indole 4-position and replacement of the phenylpiperazine with a fluorinated benzoxazolyl-piperidine group reduces molecular weight (MW: ~481 g/mol vs. ~454 g/mol for the target compound) and alters binding specificity. The fluorine atom may enhance metabolic stability but reduce lipophilicity compared to bromine .
  • 2-(6-Bromo-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone (): A positional isomer with bromine at the indole 6-position instead of 3. This minor structural change could disrupt π-π stacking interactions in receptor binding, as seen in studies where indole substitution patterns significantly affected activity in kinase inhibitors .
Non-Halogenated Indole Derivatives
  • 2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone (): Replacement of bromine with a methyl group at indole position 5 and substitution of phenylpiperazine with a benzhydryl group increases steric bulk (MW: ~481 g/mol vs. ~454 g/mol). The benzhydryl moiety may enhance CNS penetration but reduce solubility .

Piperazine-Modified Analogues

  • (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (): The benzylpiperazine group replaces phenylpiperazine, and the indole is linked via a methanone bridge instead of ethanone. This reduces flexibility and may limit conformational adaptability during receptor binding. Reported in CNS drug discovery for its moderate serotonin receptor affinity .
  • 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone (): Substitution of indole with a bromopyridine core and trifluoroethanone bridge introduces strong electron-withdrawing effects.

Functional Group Variations

  • Indolyl-3-ethanone-α-thioethers (): Compounds like 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone exhibit potent antimalarial activity (pIC50 = 8.21), surpassing chloroquine. The thioether linker and nitro groups enhance redox activity, a feature absent in the target compound, suggesting divergent therapeutic applications .
  • However, tetrazole-based compounds often face metabolic instability issues .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The 5-bromo substituent increases logP (~3.2 estimated) compared to non-halogenated analogues (e.g., ~2.8 for methyl-substituted derivatives) .
  • Solubility : The phenylpiperazine group may improve water solubility via amine protonation at physiological pH, whereas benzhydryl or benzyl groups reduce it .
  • Metabolic Stability : Bromine and fluorine substituents generally enhance resistance to oxidative metabolism compared to chlorine or methyl groups .

Biological Activity

2-(5-bromo-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone, with the CAS number 679416-83-2, is a synthetic compound characterized by a complex structure that combines an indole moiety with a phenylpiperazine group. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly as a ligand for various receptors in the central nervous system.

The molecular formula of 2-(5-bromo-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is C20H20BrN3O, with a molecular weight of approximately 398.3 g/mol. The presence of the bromine atom is significant, as it may influence the compound's reactivity and biological activity compared to its analogs.

PropertyValue
Molecular FormulaC20H20BrN3O
Molecular Weight398.3 g/mol
CAS Number679416-83-2
Density1.4 ± 0.1 g/cm³
Boiling Point589.5 ± 50.0 °C
Flash Point310.3 ± 30.1 °C

The primary mechanism of action for this compound involves its interaction with sigma receptors, particularly sigma-2 receptors. These receptors play critical roles in various neurobiological processes, including cell cycle regulation and neuroprotection. In vitro studies indicate that compounds similar to this one can induce cell cycle arrest in certain cancer cell lines, suggesting potential anticancer properties .

Anticancer Properties

Research has shown that derivatives containing indole and piperazine structures exhibit significant biological activities, including cytotoxic effects against various cancer cell lines. The compound has demonstrated promising results in inducing apoptosis in cancer cells through mechanisms involving increased expression of p53 and activation of caspase pathways .

Case Study:
In a study evaluating the cytotoxic effects of related compounds, it was found that 2-(5-bromo-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone exhibited an IC50 value indicative of moderate potency against certain cancer cell lines, comparable to established anticancer agents .

Neuropharmacological Effects

The compound's interaction with sigma receptors suggests potential applications in treating neurological disorders. The modulation of these receptors may lead to neuroprotective effects and alterations in neurotransmitter release, making it a candidate for further exploration in drug development targeting psychiatric conditions .

Structure–Activity Relationship (SAR)

The biological activity of 2-(5-bromo-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone can be influenced by various structural modifications. SAR studies suggest that the presence of electron-donating groups enhances activity, while electron-withdrawing groups may reduce potency .

Q & A

Q. Table 1: Key Spectroscopic Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
1^1H NMRδ 7.8–7.2 (indole H), δ 3.6–2.8 (piperazine CH2_2)
IR1680 cm1^{-1} (C=O), 500 cm1^{-1} (C-Br)
HRMS[M+H]+^+ m/z 400.0321 (C19_{19}H17_{17}BrN3_3O)

Q. Table 2: Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Low coupling yieldUse Pd(PPh3_3)4_4 catalyst, 80°C, DMF
Byproduct formationSilica gel chromatography (EtOAc/hexane)
Indole NH reactivityProtect with Boc group before coupling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-bromo-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Reactant of Route 2
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2-(5-bromo-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.